molecular formula C15H19N3 B14516611 N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine CAS No. 62681-30-5

N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine

Cat. No.: B14516611
CAS No.: 62681-30-5
M. Wt: 241.33 g/mol
InChI Key: NWULAGYFXQWLTD-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine is an organic compound that belongs to the class of heterocyclic amines This compound features a pyridine ring fused to an azepine ring, with diethylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine typically involves the reaction of 2-aminopyridine with diethylamine under specific conditions. One common method involves the use of a bromoketone intermediate, which reacts with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction proceeds via C–C bond cleavage and cyclization to form the desired azepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azepine derivatives.

Scientific Research Applications

N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the azepine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-(pyridin-2-yl)-propan-1-amine
  • N,N-Diethyl-3-(pyridin-2-yl)-butan-1-amine

Uniqueness

N,N-Diethyl-3-(pyridin-2-yl)-3H-azepin-2-amine is unique due to its fused azepine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, enhancing its potential for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

62681-30-5

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

N,N-diethyl-3-pyridin-2-yl-3H-azepin-2-amine

InChI

InChI=1S/C15H19N3/c1-3-18(4-2)15-13(9-5-7-12-17-15)14-10-6-8-11-16-14/h5-13H,3-4H2,1-2H3

InChI Key

NWULAGYFXQWLTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CC=CC1C2=CC=CC=N2

Origin of Product

United States

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